2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluoro-5-methylphenyl)acetamide
Overview
Description
The compound 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluoro-5-methylphenyl)acetamide is an organic molecule known for its diverse applications in chemical, biological, and medical research. It contains functional groups including a cyclopropyl ring, a trifluoromethyl group, a pyrazole ring, a fluoro group, and an acetamide linkage, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylation: : Starting with a suitable precursor, the cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazomethane and a catalyst.
Trifluoromethylation: : The trifluoromethyl group is incorporated using a reagent like trifluoromethyl iodide in the presence of a strong base.
Pyrazole Formation: : The pyrazole ring is synthesized via a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.
Fluoroarene Formation: : The fluoro group is typically introduced through electrophilic aromatic substitution using fluorine gas or a fluorinating agent.
Acetamide Linkage: : The acetamide group is formed through a nucleophilic acyl substitution reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
For large-scale production, these synthetic steps are optimized for efficiency and yield, often involving continuous flow reactors and catalysis to streamline the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, yielding products with higher oxidation states.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, which reduce the compound to simpler amines and alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions.
Hydrolysis: : The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nitrating agents.
Hydrolysis Conditions: : Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of primary amines, secondary alcohols.
Substitution: : Formation of various substituted derivatives depending on the reagent.
Hydrolysis: : Formation of carboxylic acid and amine.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules in research and development.
Biology
In biological studies, it serves as a probe for studying enzyme interactions and receptor binding due to its multiple functional groups and distinct structure.
Medicine
Medicinal chemistry utilizes this compound in the design and development of new pharmaceuticals, leveraging its bioactive properties and potential therapeutic benefits.
Industry
In industrial applications, it is used in the development of agrochemicals, dyes, and specialty chemicals, thanks to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to active sites, modifying enzyme activity, or acting as an agonist/antagonist at receptor sites.
Pathways Involved
The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation, all influenced by the compound's binding and interaction with key biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluoro-6-methylphenyl)acetamide
Highlighting Uniqueness
The presence of the 2-fluoro-5-methylphenyl group in 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluoro-5-methylphenyl)acetamide provides distinct chemical reactivity and biological activity compared to other similar compounds. The specific placement of the fluoro and methyl groups influences its binding affinity, selectivity, and overall effectiveness in its applications.
This article provides a comprehensive overview of the compound, outlining its preparation, reactions, applications, mechanisms, and comparisons. Have you worked with this compound before, or is this for a particular project?
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-fluoro-5-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O/c1-9-2-5-11(17)12(6-9)21-15(24)8-23-13(10-3-4-10)7-14(22-23)16(18,19)20/h2,5-7,10H,3-4,8H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKFRBODXUOAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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